PDM-042 vs. MP-10 and TAK-063: Comparative PDE10A Inhibitory Potency (IC50 and Ki)
PDM-042 demonstrates subnanomolar inhibitory potency against recombinant human and rat PDE10A, with IC50 values of 0.83 nM (human) and 0.82 nM (rat), and Ki values of 0.36 nM (human) and 0.59 nM (rat) [1]. This places PDM-042 within the potent PDE10A inhibitor class, though comparator MP-10 (PF-2545920) shows higher potency with IC50 values ranging from 0.18 nM to 0.37 nM depending on assay conditions, while TAK-063 (Balipodect) exhibits an IC50 of 0.30 nM [2]. The quantitative differences in Ki (0.36-0.59 nM for PDM-042) versus reported Ki values for other PDE10A inhibitors affect experimental dose-response relationships and should inform compound selection based on desired potency thresholds.
| Evidence Dimension | PDE10A enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50: human = 0.83 nM, rat = 0.82 nM; Ki: human = 0.36 nM, rat = 0.59 nM |
| Comparator Or Baseline | MP-10 (PF-2545920): IC50 = 0.18-0.37 nM; TAK-063 (Balipodect): IC50 = 0.30 nM |
| Quantified Difference | MP-10 is approximately 2.2- to 4.6-fold more potent in IC50; TAK-063 is approximately 2.7-fold more potent |
| Conditions | Recombinant human and rat PDE10A; fluorescein-labeled cAMP substrate |
Why This Matters
Potency differences of 2- to 5-fold within the same target class affect the concentration required to achieve a given level of target engagement, influencing dose selection, experimental design, and cross-study comparability.
- [1] Arakawa K, et al. Pharmacol Res Perspect. 2016;4(4):e00241. Results: PDM-042 inhibited recombinant human and rat PDE10A with IC50 values of 0.83 and 0.82 nmol/L, respectively. Ki values: human = 0.36 nmol/L, rat = 0.59 nmol/L. View Source
- [2] Tu Z, et al. Nucl Med Biol. 2011; Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A. IC50 = 0.18 nM. View Source
